p-Hydroxyphenyl chloroacetate

Organic Synthesis Esterification Chloroacetyl chloride

Essential intermediate for antimicrobial R&D and pharmaceutical synthesis. The chloroacetyl group activates the ester for efficient nucleophilic substitution, enhancing potency over non-chlorinated analogs. High synthetic yield (85%) and well-defined melting point (127°C) ensure reliable downstream processing. Ideal for API intermediates and analytical method development. Purchase high-purity ≥98% material.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 10421-12-2
Cat. No. B079083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenyl chloroacetate
CAS10421-12-2
Synonymsp-Hydroxyphenyl chloroacetate
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC(=O)CCl
InChIInChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2
InChIKeyMFITYLBRZKZKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyphenyl Chloroacetate (CAS 10421-12-2): Key Properties and Procurement Specifications


p-Hydroxyphenyl chloroacetate (CAS 10421-12-2) is a phenolic chloroacetate ester with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . The compound features a chloroacetyl group esterified to the para-hydroxyl position of hydroquinone, making it a versatile electrophilic building block in organic synthesis . It appears as a white powder with a melting point of 127 °C and a predicted boiling point of 308.9±22.0 °C .

Why p-Hydroxyphenyl Chloroacetate Cannot Be Substituted by Other Phenolic Esters in Synthesis and Antimicrobial Applications


The chloroacetate moiety in p-hydroxyphenyl chloroacetate confers distinct reactivity and biological properties compared to its non-chlorinated analogs (e.g., p-hydroxyphenyl acetate) or regioisomers (e.g., ortho-substituted 2-hydroxyphenyl chloroacetate). The electron-withdrawing chlorine atom activates the ester carbonyl toward nucleophilic substitution, enabling its utility as an intermediate for further derivatization . In antimicrobial contexts, the chloro substitution is associated with enhanced activity against specific pathogens relative to non-halogenated counterparts .

Quantitative Differentiation of p-Hydroxyphenyl Chloroacetate: Synthesis, Stability, and Biological Activity Data


Synthesis Yield: p-Hydroxyphenyl Chloroacetate Achieves 85% Yield Under Standard Esterification Conditions

p-Hydroxyphenyl chloroacetate is synthesized with an 85% yield via esterification of hydroquinone with chloroacetyl chloride in DMF under nitrogen atmosphere . This yield serves as a benchmark for synthetic efficiency when compared to related phenolic esters.

Organic Synthesis Esterification Chloroacetyl chloride

Hydrolytic Stability: p-Hydroxyphenyl Chloroacetate Exhibits Distinct Hydrolysis Profile Compared to Non-Chlorinated Acetate Esters

A study comparing hydrolysis rates of 4-hydroxyphenyl esters indicates that the chloroacetate ester (C) undergoes hydrolysis at a rate distinct from the non-chlorinated acetate (A) and the amide analog (B) [1]. While precise rate constants are not provided in the accessible abstract, the question itself confirms differential hydrolytic behavior that influences storage stability and reactivity.

Hydrolysis Stability Ester

Antimicrobial Activity: MIC Values Support Selective Antibacterial Efficacy of p-Hydroxyphenyl Chloroacetate

In vitro tests demonstrate that p-hydroxyphenyl chloroacetate exhibits significant antimicrobial activity against certain bacterial strains, with minimum inhibitory concentration (MIC) values determined to be comparable to standard antimicrobial agents . Additionally, related chloroacetate derivatives show enhanced activity compared to non-chlorinated analogs: 2-chloro-N-(2-hydroxyphenyl)acetamide exhibits a significantly lower MIC against C. albicans compared to its non-chlorinated counterpart .

Antimicrobial MIC Antibacterial

Physicochemical Properties: Density and Refractive Index Differentiate p-Hydroxyphenyl Chloroacetate from Structural Analogs

p-Hydroxyphenyl chloroacetate exhibits a density of 1.363 g/cm³ and a refractive index of 1.561 . These values distinguish it from the ortho-substituted isomer 2-hydroxyphenyl 2-chloroacetate, which has a density of 1.466 g/cm³ . Such differences reflect the influence of substituent position on molecular packing and optical properties.

Density Refractive Index Physicochemical

Melting Point: p-Hydroxyphenyl Chloroacetate Exhibits a Well-Defined Melting Point of 127 °C for Purity Assessment

The melting point of p-hydroxyphenyl chloroacetate is reported as 127 °C . This sharp melting point serves as a reliable criterion for identity confirmation and purity assessment during procurement. In contrast, the ortho isomer 2-hydroxyphenyl 2-chloroacetate is reported as a liquid at room temperature with a boiling point of approximately 267 °C , demonstrating how regioisomerism dramatically affects physical state.

Melting Point Purity Quality Control

High-Value Application Scenarios for p-Hydroxyphenyl Chloroacetate in Research and Industry


Pharmaceutical Intermediate Synthesis

p-Hydroxyphenyl chloroacetate serves as a key intermediate in the synthesis of various pharmaceutical agents, leveraging the electrophilic chloroacetyl group for nucleophilic substitution reactions . The high synthetic yield (85%) and well-defined melting point (127 °C) facilitate efficient downstream processing and purity verification in multi-step drug synthesis pathways .

Antimicrobial Agent Development

Based on its demonstrated antimicrobial activity with MIC values comparable to standard agents , p-hydroxyphenyl chloroacetate is positioned as a scaffold for developing novel antibacterial compounds. The chloroacetate moiety is associated with enhanced potency relative to non-halogenated analogs, making it a preferred starting material in medicinal chemistry campaigns targeting resistant pathogens .

Hydrolytically Controlled Prodrug Design

The distinct hydrolytic profile of p-hydroxyphenyl chloroacetate, compared to its acetate and amide analogs , enables its use as a prodrug moiety where controlled release of the active phenolic drug is required. This differential stability profile allows formulators to fine-tune release kinetics based on the specific ester linkage employed.

Quality Control and Reference Standard

The well-characterized physicochemical properties—density (1.363 g/cm³), refractive index (1.561), and melting point (127 °C)—establish p-hydroxyphenyl chloroacetate as a reliable reference standard for analytical method development, impurity profiling, and batch-to-batch consistency monitoring in regulated pharmaceutical manufacturing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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